molecular formula C12H20N7O7P B8720446 ((2R,3S,4R,5R)-5-(6-Amino-8-((2-aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate CAS No. 56878-14-9

((2R,3S,4R,5R)-5-(6-Amino-8-((2-aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B8720446
CAS No.: 56878-14-9
M. Wt: 405.30 g/mol
InChI Key: WXNIQNMNWFNCIG-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives This compound is characterized by the presence of an aminoethyl group attached to the adenosine molecule, which is further phosphorylated at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with 2-aminoethylamine in the presence of a phosphorylating agent. The reaction conditions often include the use of solvents such as water or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the adenosine moiety.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted adenosine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its role in cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets in the body. The compound can bind to adenosine receptors, modulating their activity and influencing various cellular pathways. It may also act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby affecting cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    Adenosine monophosphate (AMP): A nucleotide that plays a crucial role in cellular energy metabolism.

    Adenosine diphosphate (ADP): Another nucleotide involved in energy transfer within cells.

    Adenosine triphosphate (ATP): The primary energy carrier in cells.

Uniqueness

8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with other adenosine derivatives, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

56878-14-9

Molecular Formula

C12H20N7O7P

Molecular Weight

405.30 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H20N7O7P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-8(21)7(20)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,20-21H,1-3,13H2,(H,15,18)(H2,14,16,17)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1

InChI Key

WXNIQNMNWFNCIG-IOSLPCCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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